molecular formula C19H23N3O4S B4285116 METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4285116
M. Wt: 389.5 g/mol
InChI Key: OWXFALOMQVQFAK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine moiety and the thiophene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-[({[4-(4-piperidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate: Similar structure but with a piperidine moiety instead of morpholine.

    Methyl 5-methyl-2-[({[4-(4-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate: Contains a pyrrolidine moiety.

Uniqueness

Methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the morpholine moiety provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

methyl 5-methyl-2-[[4-(morpholin-4-ylmethyl)phenyl]carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-11-16(18(23)25-2)17(27-13)21-19(24)20-15-5-3-14(4-6-15)12-22-7-9-26-10-8-22/h3-6,11H,7-10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXFALOMQVQFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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METHYL 5-METHYL-2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

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